"synthesis and characterization of 2,4-Dibromophenol Acetate"
"synthesis and characterization of 2,4-Dibromophenol Acetate"
An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromophenol Acetate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dibromophenol Acetate (C₈H₆Br₂O₂).[1][2] Intended for researchers and professionals in drug development and organic chemistry, this document details a robust protocol for the acetylation of 2,4-Dibromophenol using acetic anhydride. The guide emphasizes the underlying chemical principles, safety protocols, and detailed analytical techniques required for structural verification and purity assessment of the final product. Key characterization methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are discussed in detail with expected data.
Introduction: Significance and Applications
2,4-Dibromophenol Acetate is a brominated aromatic ester that serves as a valuable intermediate in organic synthesis.[1] Its parent compound, 2,4-Dibromophenol, is a naturally occurring marine metabolite and an important industrial chemical.[3][4] The primary utility of 2,4-Dibromophenol Acetate lies in the protection of the phenolic hydroxyl group. The acetate group is a moderately stable protecting group that can be readily removed under mild basic conditions, allowing for selective reactions at other positions of the aromatic ring before regenerating the phenol. This strategy is fundamental in the multi-step synthesis of complex molecules, including specialized polymers and potential bioactive compounds.[1] The broader class of brominated phenols has garnered significant interest for its potent antibacterial activities, highlighting the potential of their derivatives in medicinal chemistry.[1]
Safety and Hazard Analysis
A thorough understanding and mitigation of risks are paramount. This section outlines the hazards associated with the primary reactants. All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Substance | CAS No. | Key Hazards | Handling Precautions |
| 2,4-Dibromophenol | 615-58-7 | Fatal if swallowed (H300).[5] Causes skin and serious eye irritation (H315, H319).[5] May cause respiratory irritation (H335).[5] | Avoid breathing dust.[5] Do not eat, drink, or smoke when using this product.[6] Wash skin thoroughly after handling.[6] Store in a well-ventilated, locked place.[6] |
| Acetic Anhydride | 108-24-7 | Flammable liquid and vapor (H226).[7][8] Harmful if swallowed (H302).[7][8] Fatal if inhaled (H330).[7][9] Causes severe skin burns and eye damage (H314).[7][8][9] | Keep away from heat, sparks, and open flames.[7][8][9][10] Do not breathe fumes or vapors.[8][9] Use only in a well-ventilated area.[7] Ground/bond container and receiving equipment.[7][11] |
| Pyridine (Catalyst) | 110-86-1 | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Suspected of causing genetic defects and cancer. | Use a minimal, catalytic amount. Handle in a fume hood. Avoid all personal contact. |
Synthesis Methodology
Principle of the Reaction: O-Acetylation
The synthesis of 2,4-Dibromophenol Acetate is achieved through the O-acetylation of 2,4-Dibromophenol. This reaction is a classic example of esterification. Acetic anhydride is used as the acylating agent. The reaction is typically catalyzed by a base, such as pyridine or triethylamine, which acts as a nucleophilic catalyst and also serves to neutralize the acetic acid byproduct formed during the reaction.[12][13] The lone pair on the nitrogen of pyridine attacks the electrophilic carbonyl carbon of acetic anhydride, forming a highly reactive N-acetylpyridinium ion. This intermediate is a much more potent acetylating agent than acetic anhydride itself and is readily attacked by the phenoxide ion of 2,4-Dibromophenol to form the final ester product.
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of 2,4-Dibromophenol Acetate.
Detailed Experimental Protocol
This protocol is a self-validating system; successful isolation of a product with the characterization data outlined in Section 4 confirms the efficacy of the procedure.
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Reaction Setup:
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To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-Dibromophenol (5.04 g, 20 mmol, 1.0 equiv.).
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Dissolve the phenol in 40 mL of Dichloromethane (DCM).
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Add pyridine (2.4 mL, 30 mmol, 1.5 equiv.) to the solution.
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Cool the flask in an ice-water bath to 0°C.
-
-
Reagent Addition:
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Slowly add acetic anhydride (2.3 mL, 24 mmol, 1.2 equiv.) to the stirred solution dropwise using a syringe over 5-10 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Progression:
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Stir the reaction for 2-4 hours.
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Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the 2,4-Dibromophenol spot (visualized with a UV lamp) indicates the completion of the reaction.
-
-
Aqueous Workup:
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Transfer the reaction mixture to a separatory funnel.
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Wash the mixture sequentially with 20 mL of 1M HCl (aq) to neutralize and remove pyridine.
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Next, wash with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove excess acetic anhydride and acetic acid.
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Finally, wash with 20 mL of brine to remove residual water from the organic layer.
-
-
Isolation and Purification:
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The pure product should be a solid or oil.
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Characterization of 2,4-Dibromophenol Acetate
Structural confirmation is achieved by a combination of spectroscopic methods.
Molecular Structure
Caption: Structure of 2,4-Dibromophenol Acetate.
Expected Analytical Data
| Technique | Parameter | Expected Value / Observation |
| Formula | Molecular Formula | C₈H₆Br₂O₂ |
| Molecular Weight | Monoisotopic Mass | 291.87 g/mol [14] |
| Average Mass | 293.94 g/mol [1][14] | |
| ¹H NMR (CDCl₃) | δ ~2.3 ppm | Singlet, 3H (acetyl -CH₃) |
| δ ~7.1-7.8 ppm | Multiplet, 3H (aromatic protons) | |
| ¹³C NMR (CDCl₃) | δ ~21 ppm | Acetyl -CH₃ |
| δ ~120-150 ppm | Aromatic carbons | |
| δ ~168 ppm | Ester carbonyl (C=O) | |
| IR Spectroscopy | ν (cm⁻¹) | ~1770-1750 cm⁻¹ (strong, sharp C=O stretch of aryl acetate) |
| ~1200-1180 cm⁻¹ (strong C-O stretch) | ||
| Disappearance of broad phenolic O-H stretch from starting material | ||
| Mass Spectrometry | m/z | Molecular ion peak cluster around 292, 294, 296 due to bromine isotopes (⁷⁹Br and ⁸¹Br) |
| Fragment ion corresponding to the loss of ketene (CH₂=C=O) from the molecular ion. |
Analysis of Spectroscopic Data
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¹H NMR Spectroscopy: The most telling signal for a successful reaction is the appearance of a singlet integrating to three protons around 2.3 ppm, corresponding to the methyl group of the acetate ester. The broad singlet of the phenolic -OH from the starting material will be absent. The three aromatic protons will appear further downfield, with their splitting pattern determined by their coupling constants.
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IR Spectroscopy: The key diagnostic peak is the strong, sharp carbonyl (C=O) stretch of the newly formed aryl acetate group, which is expected around 1760 cm⁻¹.[15] The broad O-H stretch, typically seen around 3200-3500 cm⁻¹ in the 2,4-Dibromophenol starting material, will have disappeared completely.[16]
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Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) will show a characteristic molecular ion cluster. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion will appear as a trio of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[14] A common fragmentation pathway for phenyl acetates is the loss of a neutral ketene molecule (42 Da), which would result in a fragment ion corresponding to the parent 2,4-Dibromophenol.[14]
Conclusion
This guide has presented a reliable and well-documented method for the synthesis of 2,4-Dibromophenol Acetate. By following the detailed experimental protocol and adhering to the necessary safety precautions, researchers can effectively produce this valuable synthetic intermediate. The outlined characterization techniques provide a clear framework for verifying the structural integrity and purity of the synthesized compound, ensuring its suitability for subsequent research and development applications.
References
-
AWS. (n.d.). Acetic anhydride Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]
-
CPAChem. (2019). Safety data sheet: 2,4-Dibromophenol. Retrieved from [Link]
-
neoFroxx. (2021). Safety Data Sheet: Acetic anhydride p.A.. Retrieved from [Link]
-
Wiley-VCH GmbH. (2025). 2,4-dibromophenol, acetate - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dibromophenol. National Center for Biotechnology Information. Retrieved from [Link]
- Jin, T. S., et al. (2003). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research.
- JETIR. (2020).
- RANU, B. C., & DUTTA, P. (2003).
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0062397). Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dibromophenol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2,4-dibromophenol. Retrieved from [Link]
- Zhang, Z. H., Li, T. S., & Fu, C. G. (1998). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. Journal of Chemical Research.
- Bonner, T. G., & Mcnamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic.
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. 2,4-Dibromophenol - Safety Data Sheet [chemicalbook.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. imlive.s3.amazonaws.com [imlive.s3.amazonaws.com]
- 9. carlroth.com [carlroth.com]
- 10. shop.neofroxx.com [shop.neofroxx.com]
- 11. carlroth.com [carlroth.com]
- 12. mdpi.com [mdpi.com]
- 13. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 14. spectrabase.com [spectrabase.com]
- 15. scispace.com [scispace.com]
- 16. 2,4-Dibromophenol(615-58-7) IR Spectrum [chemicalbook.com]
